![molecular formula C20H26N4O5S B2641759 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946233-44-9](/img/structure/B2641759.png)
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds containing 2,3-dihydrobenzo[b][1,4]dioxin-6-yl have been reported to be useful as immunomodulators , suggesting that this compound may interact with components of the immune system.
Mode of Action
As an immunomodulator, it may interact with immune cells or molecules to modulate immune responses .
Biochemical Pathways
As an immunomodulator, it may influence pathways related to immune response regulation .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
As an immunomodulator, it may influence the function of immune cells or the production of immune-related molecules .
Biologische Aktivität
The compound 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with sulfonyl piperazine and pyrimidine moieties. For instance, a study demonstrated the successful synthesis of related sulfonamides through a multi-step process involving the use of 4-methylbenzenesulfonyl chloride and various amines under alkaline conditions . The resulting compounds were subsequently screened for enzyme inhibition.
Enzyme Inhibition
Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant inhibitory activity against various enzymes implicated in metabolic disorders and neurodegenerative diseases. Specifically, compounds synthesized from these precursors have shown promising results in inhibiting α-glucosidase and acetylcholinesterase activities, which are relevant for conditions such as type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Antioxidant Properties
In addition to enzyme inhibition, several studies have highlighted the antioxidant capabilities of benzodioxin derivatives. For example, certain compounds have been reported to exhibit enhanced protection against oxidative stress by inhibiting lipid peroxidation and scavenging free radicals . This property is particularly beneficial in reducing the risk of chronic diseases associated with oxidative damage.
Antitumor Activity
The biological activity of this compound has also been explored in the context of cancer therapy. Pyrazole derivatives related to this compound have demonstrated significant antitumor effects by targeting multiple pathways involved in cancer cell proliferation and survival . Some studies have reported that these derivatives can induce apoptosis in cancer cells while sparing normal cells.
Case Studies
Case Study 1: Enzyme Inhibition
A study conducted on a series of sulfonamide derivatives demonstrated that certain compounds exhibited up to 45 times higher inhibition rates against human low-density lipoprotein copper-induced peroxidation compared to standard drugs like probucol. These findings suggest a strong potential for developing new therapeutic agents targeting metabolic syndromes .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of synthesized benzodioxin derivatives revealed that specific compounds could significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests their potential application in formulations aimed at mitigating oxidative stress-related pathologies .
Data Tables
Wissenschaftliche Forschungsanwendungen
Molecular Formula
- C : 21
- H : 28
- N : 4
- O : 4
- S : 1
Key Functional Groups
- Piperazine ring : Known for its role in enhancing solubility and bioavailability.
- Sulfonamide group : Associated with antibacterial and enzyme inhibitory activities.
- Dihydrobenzo[b][1,4]dioxin moiety : Implicated in neuroprotective effects.
Enzyme Inhibition
Research has indicated that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant inhibitory effects on various enzymes. For example, studies have shown that sulfonamide derivatives can inhibit alpha-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Antagonistic Activity
The compound's piperazine component suggests potential use as an antagonist for specific receptors. Notably, compounds with similar structures have been studied for their antagonistic effects on alpha2C adrenergic receptors, which play a role in modulating central nervous system functions and could be targeted for treating mental health disorders .
Neuroprotective Effects
The dihydrobenzo[b][1,4]dioxin moiety has been linked to neuroprotective properties. Compounds derived from this structure have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in neurodegenerative disease therapies .
Case Study 1: Inhibition of Acetylcholinesterase
A study investigated the inhibitory potential of sulfonamide derivatives on acetylcholinesterase activity. The results demonstrated that specific modifications to the dihydrobenzo[b][1,4]dioxin structure significantly enhanced enzyme inhibition, suggesting potential therapeutic applications in Alzheimer’s disease management .
Case Study 2: Alpha2C Receptor Antagonism
Research into the pharmacological profiles of related compounds revealed that certain derivatives act as selective antagonists at alpha2C adrenergic receptors. This selectivity is crucial for minimizing side effects associated with broader adrenergic antagonism. These findings support the exploration of such compounds in treating stress-induced mental disturbances .
Eigenschaften
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-14(2)29-20-13-19(21-15(3)22-20)23-6-8-24(9-7-23)30(25,26)16-4-5-17-18(12-16)28-11-10-27-17/h4-5,12-14H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWPZZBLKBCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.